Pyrrolo[2,3-b]pyridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a carboxamide group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyridine-1-carboxamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction involving cyclopentylamine, diisopropylethylamine (DIPEA), and ethyl acetate at room temperature can yield the desired product . Another method involves the use of copper-catalyzed reactions with reagents such as 3,3-diethoxy-propyne and propargyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[2,3-b]pyridine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions can be performed using reagents such as thionyl chloride and dimethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,3-b]pyridine-1-carboxamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Industry: this compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound can inhibit the activity of Janus kinases by binding to their active sites, thereby preventing the phosphorylation of downstream signaling proteins . This inhibition can modulate immune responses and reduce inflammation. Additionally, this compound can inhibit fibroblast growth factor receptors, which are involved in cell proliferation and migration, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-b]pyridine-1-carboxamide can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives and other pyridine-based inhibitors. Some of the similar compounds include:
Pyrrolo[2,3-d]pyrimidine: These compounds have a similar fused ring structure but differ in the position and type of substituents.
Pyridine-based inhibitors: Compounds with a pyridine core structure are widely studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for further modification to enhance its biological activity.
Eigenschaften
Molekularformel |
C8H7N3O |
---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
pyrrolo[2,3-b]pyridine-1-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-5H,(H2,9,12) |
InChI-Schlüssel |
PWEBVYIWBLUXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.